molecular formula C6H4BrF2NO B14905452 6-Bromo-5-(difluoromethyl)pyridin-3-ol

6-Bromo-5-(difluoromethyl)pyridin-3-ol

Cat. No.: B14905452
M. Wt: 224.00 g/mol
InChI Key: OYSSQPWKGDUXJD-UHFFFAOYSA-N
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Description

6-Bromo-5-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromopyridin-3-ylboronic acid with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 6-Bromo-5-(difluoromethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridone derivatives .

Scientific Research Applications

6-Bromo-5-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(difluoromethyl)pyridin-3-ol is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

6-bromo-5-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4BrF2NO/c7-5-4(6(8)9)1-3(11)2-10-5/h1-2,6,11H

InChI Key

OYSSQPWKGDUXJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)O

Origin of Product

United States

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